molecular formula C14H22N2 B1334127 1-[1-(3,4-Dimethyl-phenyl)-ethyl]-piperazine CAS No. 625413-41-4

1-[1-(3,4-Dimethyl-phenyl)-ethyl]-piperazine

Cat. No. B1334127
M. Wt: 218.34 g/mol
InChI Key: KIZHKDIPORTYKA-UHFFFAOYSA-N
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Description

The compound "1-[1-(3,4-Dimethyl-phenyl)-ethyl]-piperazine" is a derivative of piperazine, which is a chemical structure that serves as a backbone for various pharmacologically active compounds. Piperazine derivatives have been extensively studied due to their potential therapeutic applications, including antidepressant and antianxiety activities, antimicrobial properties, and as anti-malarial agents. The papers provided discuss different piperazine derivatives and their synthesis, molecular structure, and biological evaluation.

Synthesis Analysis

The synthesis of piperazine derivatives varies depending on the desired functional groups and the target compound's complexity. For instance, the synthesis of 1,4-piperazine-2,5-dione derivatives involves a six-step process starting from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, yielding a 23% yield . Another example includes the synthesis of novel derivatives involving a four-component cyclo condensation using diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with a sulfate/yttrium oxide catalyst in ethanol . These methods highlight the intricate processes required to create specific piperazine derivatives with desired biological activities.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial in determining their pharmacological properties. The crystal structures of certain derivatives reveal the importance of specific functional groups and their spatial arrangement for biological activity. For example, the study of anti-malarial piperazine derivatives shows that the presence of hydroxyl groups, benzyl groups, and methylene substituents are significant for activity . The molecular conformation and the presence of intermolecular hydrogen bonds also play a role in the compound's effectiveness.

Chemical Reactions Analysis

Piperazine derivatives undergo various chemical reactions to achieve the desired modifications in their structure. These reactions include Claisen Schmidt condensation, Mannich's reaction, and cyclization with hydroxylamine hydrochloride . The choice of reaction and conditions can significantly affect the yield and purity of the final product, as well as its biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For instance, the presence of different substituents can affect the compound's solubility, crystallinity, and stability. The study of polymorphic crystalline forms of a piperazine dione derivative shows different hydrogen-bonding networks, which can influence the compound's solubility and bioavailability . Additionally, the chromatographic separation of enantiomers of 1,4-disubstituted piperazines on carbohydrate chiral stationary phases indicates the impact of structural differences on physical properties like retention time .

Scientific Research Applications

Antimicrobial Activities

1-[1-(3,4-Dimethyl-phenyl)-ethyl]-piperazine derivatives have shown significant antimicrobial activities. For instance, compounds synthesized through cyclo condensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate, using SO4²⁻/Y2O3 as a catalyst, demonstrated excellent antibacterial and antifungal activities, comparing favorably with standard drugs (Rajkumar et al., 2014).

Neuroprotective Applications

Certain derivatives of 1-[1-(3,4-Dimethyl-phenyl)-ethyl]-piperazine, like dimethyl-carbamic acid derivatives, have been explored for their neuroprotective properties, particularly in the treatment of Alzheimer's disease. These compounds inhibit acetylcholinesterase activity, enhance acetylcholine levels, and exhibit antioxidant properties and neuroprotection against Ab42 toxicity, suggesting their potential in multi-target therapeutic approaches for neurodegenerative diseases (Lecanu et al., 2010).

Metabolic Studies

The metabolic pathways of certain 1-[1-(3,4-Dimethyl-phenyl)-ethyl]-piperazine derivatives have been studied extensively. For example, Lu AA21004, an antidepressant, undergoes metabolism to form various metabolites, including a 4-hydroxy-phenyl metabolite, sulfoxide, and N-hydroxylated piperazine. These studies contribute to the understanding of drug metabolism and potential interactions (Hvenegaard et al., 2012).

Dopamine Receptor Interaction

Substituted 1-[1-(3,4-Dimethyl-phenyl)-ethyl]-piperazine compounds have shown interaction with dopamine receptors. Studies have revealed their potential in displacing dopamine from binding sites, suggesting applications in neurological research and drug development (van der Zee & Hespe, 1985).

Insecticide Development

The structure of 1-[1-(3,4-Dimethyl-phenyl)-ethyl]-piperazine has been used as a scaffold for designing novel insecticides. These derivatives show promising biological activities against pests like armyworms, indicating their potential in agricultural applications (Cai et al., 2010).

Biosynthesis Studies

Biosynthesis and identification of N-Oxide/N-Glucuronide metabolites of certain 1-[1-(3,4-Dimethyl-phenyl)-ethyl]-piperazine derivatives have been conducted. These studies are crucial in understanding the metabolic fate of these compounds in biological systems (Uldam et al., 2011).

Safety And Hazards

While specific safety and hazard information for this compound is not available, it’s important to handle all chemical compounds with care and use appropriate personal protective equipment. Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

As this compound is provided to early discovery researchers as part of a collection of unique chemicals , it could be used in a variety of future research directions. These could include studying its potential biological activity, its reactivity with other compounds, or its physical properties.

properties

IUPAC Name

1-[1-(3,4-dimethylphenyl)ethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-11-4-5-14(10-12(11)2)13(3)16-8-6-15-7-9-16/h4-5,10,13,15H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZHKDIPORTYKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)N2CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(3,4-Dimethyl-phenyl)-ethyl]-piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
IC Wilkie, D Fassini, E Cullorà, A Barbaglio… - PLoS …, 2015 - journals.plos.org
The compass depressors (CDs) of the sea-urchin lantern are ligaments consisting mainly of discontinuous collagen fibrils associated with a small population of myocytes. They are …
Number of citations: 17 journals.plos.org

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